3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
BI-605906 is an inhibitor of inhibitor of kappa B kinase subunit β (IKKβ; IC50 = 380 nM). It is selective for IKKβ over insulin-like growth factor 1 (IGF1; IC50 = 7.6 μM) and over 100 kinases in a panel up to 10 μM. BI-605906 partially inhibits IL-1-stimulated activation of IKKε/TBK1 in vitro. BI-605906 also inhibits TNF-α-dependent IkB degradation and expression of the proinflammatory cytokines IL-6, IL-1β, and C-X-C motif ligand 1/2 (CXCL1/2) without affecting lipogenic gene expression or glucose production in murine primary hepatocytes.
BI605906 is a IKKβ inhibitor. BI605906 inhibits TNFα-dependent IκB degradation and expression of pro-inflammatory mediators IL-6, IL-1b, and CXCL1/2.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Thienopyridines
This compound is involved in the synthesis of thienopyridines, which are created through various chemical reactions. For instance, certain 3-aminothieno[2,3-b]pyridine-2-carboxamides react with chloroacetyl chloride to produce 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides. These can further react with sodium azide or sulfur and amines to form new monothiooxamides (Lukina, Stolyarova, & Dotsenko, 2017).
Creation of Pyrimidines and Related Compounds
The compound is also used in the production of pyrimidines and other related fused tetracyclic systems. It reacts with a variety of reagents like formamide, carbon disulfide, phenyl isothiocyanate, ethylene diamine, and others to create these complex structures (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Role in Antiproliferative Compounds Synthesis
This compound is a known precursor in the synthesis of antiproliferative compounds targeting the phospholipase C enzyme. Modifications in its structure can significantly impact its antiproliferative activity (van Rensburg et al., 2017).
Incorporation in Fluorescence Studies
The compound and its derivatives have been studied for their photophysical properties, including absorption and fluorescence in different solvents. Their incorporation in lipid membranes indicates potential applications in drug delivery (Carvalho et al., 2013).
Miscellaneous Applications
Antimicrobial Activity
Some derivatives of this compound exhibit antimicrobial activities, particularly against Staphylococcus aureus, demonstrating its potential in the development of new antimicrobial agents (Kostenko et al., 2008).
Antianaphylactic Properties
Certain formamidines derived from this compound have shown antianaphylactic activity, indicating potential therapeutic applications in allergy treatments (Wagner et al., 1993).
Structural Analysis and X-ray Studies
The compound's derivatives have been structurally analyzed using X-ray structural analysis, providing detailed insights into their molecular configurations and potential applications in various fields (Dyachenko et al., 2019).
properties
IUPAC Name |
3-amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O3S2/c1-3-17(18,19)10-8-11(23-6-4-9(5-7-23)28(2,25)26)22-16-12(10)13(20)14(27-16)15(21)24/h8-9H,3-7,20H2,1-2H3,(H2,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHRZBKXXKDDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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